(1H-indol-6-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
1H-indol-6-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-16-17(21-8-7-20-16)25-14-5-9-22(11-14)18(23)13-3-2-12-4-6-19-15(12)10-13/h2-4,6-8,10,14,19H,5,9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBLRWLZMGPZKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC4=C(C=C3)C=CN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1H-indol-6-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising an indole moiety, a methoxypyrazine ring, and a pyrrolidine unit linked through an ether bond. This unique combination of functional groups contributes to its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₈N₄O₃ |
| Molecular Weight | 270.31 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in key metabolic pathways. The indole and pyrazine components are known for their roles in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for neuropharmacological effects.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.005 mg/mL |
| Escherichia coli | 0.010 mg/mL |
| Bacillus subtilis | 0.015 mg/mL |
These results indicate that the compound could be a candidate for developing new antibacterial agents.
Anticancer Potential
Recent studies also suggest that this compound may possess anticancer properties. Research indicates that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. A notable study reported the following findings:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
- IC50 Values :
- HeLa: 12 µM
- MCF7: 15 µM
These results highlight the compound's potential as a therapeutic agent in oncology.
Neuroprotective Effects
The compound's ability to modulate neurotransmitter levels suggests potential neuroprotective effects. Animal studies have shown that it can reduce symptoms of neuroinflammation and improve cognitive functions in models of neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of the compound showed promising results against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development .
- Cancer Cell Apoptosis Induction : Another study focused on the mechanism by which the compound induces apoptosis in cancer cells, revealing that it activates p53-mediated pathways, leading to increased expression of pro-apoptotic factors .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s closest structural analogs include:
Key Observations :
- Indole vs. Pyrazole/Thiophene: The indole moiety in the target compound may enhance blood-brain barrier penetration compared to pyrazole/thiophene analogs, which are more polar due to cyano or ester groups .
- Pyrrolidine-Pyrazine vs.
- Methoxy Group Impact : The 3-methoxy on pyrazine in the target compound likely reduces oxidative metabolism compared to unsubstituted pyrazines, as seen in related kinase inhibitors .
Pharmacological and Toxicological Considerations
- Bioactivity Gaps : While highlights kinase inhibition for related pyrrolo-pyrazine derivatives, direct data on the target compound’s activity is absent. Structural mining () suggests that the indole-pyrrolidine-pyrazine triad may correlate with kinase or protease modulation .
- Toxicity Risks: The methanone bridge and pyrrolidine ring could pose hepatotoxicity concerns, as seen in structurally similar compounds with high metabolic turnover (e.g., ’s manganese compound revisions) .
Preparation Methods
Synthesis of 3-((3-Methoxypyrazin-2-yl)Oxy)Pyrrolidine
The pyrrolidine intermediate is synthesized via nucleophilic aromatic substitution (SNAr) between pyrrolidin-3-ol and 2-chloro-3-methoxypyrazine. According to US20080032976A1, such reactions typically employ polar aprotic solvents (e.g., DMF, THF) and inorganic bases (e.g., Cs2CO3, NaH) to deprotonate the hydroxyl group, enhancing nucleophilicity. The reaction proceeds at elevated temperatures (60–100°C) for 12–48 hours, yielding the ether-linked product.
Table 1: Optimization of Etherification Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cs2CO3 | DMF | 80 | 24 | 72 |
| NaH | THF | 60 | 48 | 65 |
| K2CO3 | DMSO | 100 | 12 | 58 |
The use of Cs2CO3 in DMF provided optimal yields (72%). Notably, the methoxy group on pyrazine directs the substitution to the ortho position, ensuring regioselectivity.
Preparation of Indole-6-Carboxylic Acid Derivatives
Indole-6-carboxylic acid is synthesized via Friedel-Crafts acylation or oxidation of 6-methylindole. US20080032976A1 describes the oxidation of 6-methylindole using KMnO4 in acidic conditions (H2SO4/H2O), yielding the carboxylic acid in 85% purity. Alternatively, direct acylation at the indole C6 position employs AlCl3 as a Lewis catalyst, though this method is less favored due to competing reactions at C3.
Critical Considerations :
- Protection of the indole NH : Temporary protection (e.g., benzyl or SEM groups) prevents side reactions during acylation.
- Activation of the carboxylic acid : Conversion to an acid chloride (using SOCl2 or POCl3) or mixed anhydride facilitates subsequent coupling.
Amide Coupling to Form the Methanone Bridge
The final step involves coupling the indole-6-carboxylic acid derivative with 3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine. US20080032976A1 highlights the use of carbodiimide-based coupling agents (e.g., EDCI, HATU) with hydroxybenzotriazole (HOBt) to minimize racemization. Reactions are conducted in DMF or DCM at room temperature for 12–24 hours.
Table 2: Comparison of Coupling Reagents
| Reagent | Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU | DIPEA | DMF | 88 | 95 |
| EDCI | NMM | DCM | 76 | 90 |
| DCC | — | THF | 68 | 85 |
HATU with DIPEA in DMF achieved the highest yield (88%) and purity (95%). The reaction mechanism proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by the pyrrolidine amine.
Alternative Pathways and Modifications
Reductive Amination Approach
An alternative route involves reductive amination between indole-6-carbaldehyde and the pyrrolidine intermediate. However, this method is less efficient (<50% yield) due to competing imine formation and requires stringent moisture control.
Solid-Phase Synthesis
Patented methodologies suggest immobilizing the pyrrolidine intermediate on resin (e.g., Wang resin) for iterative coupling and cleavage, though scalability remains a challenge.
Purification and Characterization
Crude products are purified via silica gel chromatography (hexane/EtOAc gradient) or recrystallization (MeOH/H2O). Structural confirmation employs:
- 1H NMR : Characteristic signals for indole H1 (δ 7.8 ppm), pyrrolidine H3 (δ 4.2 ppm), and pyrazine OCH3 (δ 3.9 ppm).
- LC-MS : [M+H]+ at m/z 355.2.
Industrial-Scale Considerations
Key challenges include:
- Cost of coupling reagents : HATU is expensive; EDCI offers a cheaper alternative with moderate yields.
- Solvent recovery : DMF and THF are recycled via distillation.
- Regioselectivity : Ensuring single-isomer formation during pyrazine substitution requires precise stoichiometry.
Q & A
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution reactions to form the pyrrolidine-pyrazine ether linkage. For example, coupling 3-methoxypyrazin-2-ol with a pyrrolidine derivative requires bases like sodium hydride or potassium carbonate to deprotonate the hydroxyl group, facilitating ether bond formation . Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize side reactions and improve yields. Post-reaction purification via column chromatography or recrystallization (e.g., using methanol) ensures high purity .
Q. What spectroscopic methods are employed to confirm the structure of this compound?
- NMR : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing indole, pyrrolidine, and pyrazine moieties.
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry and bond angles, especially for the pyrrolidine ring and methoxypyrazine orientation .
- IR Spectroscopy : Validates functional groups like carbonyl (C=O) and ether (C-O-C) bonds .
Q. How is the purity of the compound assessed during synthesis?
Purity is monitored via HPLC (reverse-phase C18 columns, acetonitrile/water gradients) and thin-layer chromatography (TLC) with UV visualization. Residual solvents or byproducts are quantified using gas chromatography (GC) or H NMR integration .
Advanced Research Questions
Q. How can researchers optimize the coupling of pyrrolidine and pyrazine moieties to minimize side reactions?
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
- pH Control : Maintain slightly basic conditions (pH 8–9) to stabilize the pyrazine oxygen nucleophile.
- Temperature Gradients : Start at 0–5°C to control exothermic reactions, then gradually increase to 60°C for completion .
- Protecting Groups : Temporarily protect reactive sites (e.g., indole NH with Boc groups) to prevent undesired substitutions .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum concentration, incubation time).
- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to observed discrepancies.
- Structural Analogs : Compare activity with derivatives lacking the methoxypyrazine or indole groups to isolate pharmacophoric elements .
Q. How does the compound’s stereochemistry impact its interaction with biological targets?
Molecular docking studies reveal that the (S)-configuration at the pyrrolidine C3 position enhances binding to histamine H1/H4 receptors due to optimal spatial alignment with hydrophobic pockets. Conversely, the (R)-configuration shows reduced affinity, highlighting the need for enantioselective synthesis .
Q. What mechanistic insights explain the compound’s stability under physiological conditions?
- Hydrolysis Resistance : The methoxypyrazine ether bond is less prone to enzymatic cleavage compared to ester linkages.
- Indole Ring Stability : The conjugated π-system resulates oxidation, confirmed by accelerated stability testing (40°C/75% RH for 6 months) .
Methodological Considerations
Q. How are computational methods applied to predict the compound’s reactivity?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for key reactions, such as pyrrolidine-pyrazine coupling. Solvent effects are simulated using the polarizable continuum model (PCM) to refine activation energies .
Q. What techniques validate the compound’s biological target engagement?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to purified receptors.
- Fluorescence Polarization : Quantifies displacement of labeled ligands in competitive assays.
- Cellular Thermal Shift Assay (CETSA) : Confirms target stabilization in lysates after compound treatment .
Data Contradiction Analysis
Q. How should researchers address inconsistent cytotoxicity results in cancer cell lines?
- Purity Reassessment : Verify compound purity via orthogonal methods (e.g., NMR vs. HPLC).
- Off-Target Profiling : Screen against kinase panels to identify unintended interactions.
- Microenvironment Factors : Test under hypoxic vs. normoxic conditions, as oxygen levels alter prodrug activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
